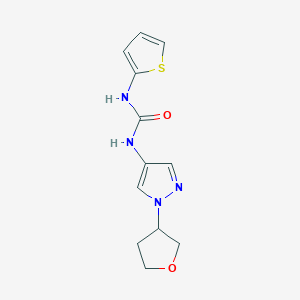

![molecular formula C15H9F3N6OS B2921385 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034504-63-5](/img/structure/B2921385.png)

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

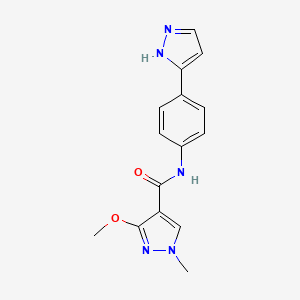

The compound is a complex organic molecule with the IUPAC name “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”. It has a molecular formula of C15H15F3N6O4S .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, Boc-protected L-phenylalanine and L-tryptophan, two natural amino acids with strong absorption in the ultraviolet region, are used .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a [1,2,4]triazolo[4,3-a]pyridin-3-yl group attached to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety via a methylene bridge .Applications De Recherche Scientifique

Anticancer Activity

The core structure of this compound, which includes a triazolopyridine moiety, is known for its potential in anticancer therapy. Research indicates that derivatives of this compound can act as inhibitors against certain cancer cell lines, showing promise in the development of novel anticancer agents .

Antimicrobial Properties

Compounds with the triazolopyridine and benzothiadiazole groups have been studied for their antimicrobial properties. They have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, making them valuable in the search for new antibiotics .

Analgesic and Anti-inflammatory Uses

The benzothiadiazole component of the compound is associated with analgesic and anti-inflammatory activities. This suggests potential applications in developing treatments for pain and inflammation-related conditions .

Antioxidant Effects

This compound’s structure is conducive to antioxidant activity, which is crucial in protecting cells from oxidative stress and damage. Antioxidants play a significant role in preventing various diseases, including neurodegenerative disorders .

Antiviral Applications

The triazolopyridine scaffold has been explored for its antiviral capabilities. Derivatives of this compound have been tested against viruses such as Herpes simplex, showing potential as antiviral agents .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase and cholinesterase. This enzyme inhibition is significant in treating conditions like glaucoma and Alzheimer’s disease, respectively .

Mécanisme D'action

Target of Action

The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets by inhibiting their activities . This inhibition prevents the kinases from phosphorylating other proteins, thereby disrupting the signaling pathways they are involved in . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Biochemical Pathways

The affected pathways are those regulated by c-Met and VEGFR-2. These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting c-Met and VEGFR-2, the compound can disrupt these pathways and prevent the cells from growing and dividing .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies often involve in silico predictions and in vitro and in vivo experiments to determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces the late apoptosis of A549 cells . Fluorescence quantitative PCR showed that the compound inhibits the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.

Propriétés

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N6OS/c16-15(17,18)9-2-1-5-24-12(20-21-13(9)24)7-19-14(25)8-3-4-10-11(6-8)23-26-22-10/h1-6H,7H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFELQLOXCSZMKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

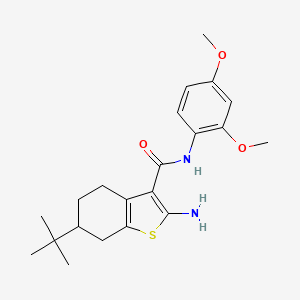

![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)

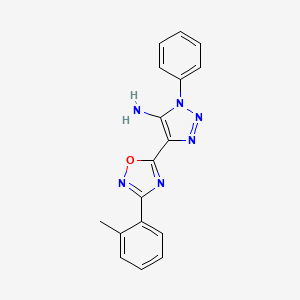

![benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride](/img/structure/B2921306.png)

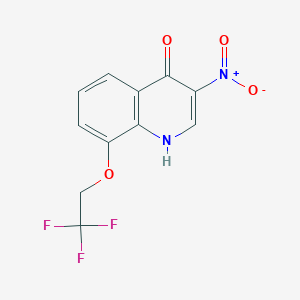

![5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B2921307.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2921316.png)

![4,6-Dimethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2921317.png)

![N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2921318.png)

![N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B2921319.png)

![4-(dimethylsulfamoyl)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921321.png)

![4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B2921324.png)